molecular formula C17H15N3O3S B2589821 (E)-3-(4-morpholin-4-yl-3-nitrophenyl)-2-thiophen-2-ylprop-2-enenitrile CAS No. 866019-61-6

(E)-3-(4-morpholin-4-yl-3-nitrophenyl)-2-thiophen-2-ylprop-2-enenitrile

Cat. No. B2589821
CAS RN: 866019-61-6
M. Wt: 341.39
InChI Key: MAVPWXZBXORPJP-GXDHUFHOSA-N
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Description

(E)-3-(4-morpholin-4-yl-3-nitrophenyl)-2-thiophen-2-ylprop-2-enenitrile is a molecule that has a wide range of applications in scientific research and lab experiments. It is an organic compound composed of nitrogen, oxygen, carbon, and sulfur atoms, and is often referred to as EMNTP. This molecule has been studied for its potential to be used as a synthetic intermediate in the synthesis of other compounds and as a drug candidate.

Scientific Research Applications

Synthesis and Chemical Applications

A novel one-pot, three-component Wittig–SNAr approach developed by Xu et al. (2015) highlights the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates and their analogues, which are used as intermediates in the development of aurora 2 kinase inhibitors. This method is notable for its high stereoselectivity and moderate to high yield, utilizing water as a simple, nontoxic, environmentally benign solvent under metal-free mild conditions (Xu et al., 2015).

Biological and Medicinal Research

The synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one by Wang et al. (2016) serves as an important intermediate for many biologically active compounds. This compound's relevance is underscored in the development of small molecule anticancer drugs, demonstrating the essential role of morpholinyl-nitrophenyl derivatives in the study of anticancer properties (Wang et al., 2016).

properties

IUPAC Name

(E)-3-(4-morpholin-4-yl-3-nitrophenyl)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-12-14(17-2-1-9-24-17)10-13-3-4-15(16(11-13)20(21)22)19-5-7-23-8-6-19/h1-4,9-11H,5-8H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVPWXZBXORPJP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C(C#N)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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